molecular formula C5H3BrF6O2 B13414017 Methyl hexafluoro-2-bromobutyrate CAS No. 63867-09-4

Methyl hexafluoro-2-bromobutyrate

Cat. No.: B13414017
CAS No.: 63867-09-4
M. Wt: 288.97 g/mol
InChI Key: WICGPZDMJXOYON-UHFFFAOYSA-N
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Description

Methyl hexafluoro-2-bromobutyrate (C₅H₃BrF₆O₂) is a fluorinated bromoester with a molecular weight of 288.99 g/mol. Its structure includes a bromine atom at the second carbon and six fluorine atoms distributed across the butyrate chain, conferring unique reactivity and stability. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electrophilic bromine and fluorine-induced electron-withdrawing effects .

Key Properties (from ):

  • Toxicity:
    • Oral LD50 (mice): 980 mg/kg
    • Intraperitoneal LD50 (mice): 33 mg/kg
  • Synonym: 2-Bromo-2,3,3,4,4,4-hexafluorobutyric acid methyl ester.

Properties

CAS No.

63867-09-4

Molecular Formula

C5H3BrF6O2

Molecular Weight

288.97 g/mol

IUPAC Name

methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate

InChI

InChI=1S/C5H3BrF6O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3

InChI Key

WICGPZDMJXOYON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(F)(F)F)(F)F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyric acid with bromine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: 0-50°C

    Catalyst: Sulfuric acid or another strong acid

    Solvent: Dichloromethane or another non-polar solvent

Industrial Production Methods

In industrial settings, the production of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), temperatures (25-100°C)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), temperatures (0-25°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), temperatures (25-50°C)

Major Products

    Substitution: Various substituted fluorinated compounds

    Reduction: Alcohol derivatives

    Oxidation: Carboxylic acids or ketones

Scientific Research Applications

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Fluorinated Bromoesters
Compound Name Molecular Formula Key Features Toxicity (LD50, oral, mice)
Methyl hexafluoro-2-bromobutyrate C₅H₃BrF₆O₂ High fluorine content; bromine enhances electrophilicity. 980 mg/kg
Ethyl hexafluoro-2-bromobutyrate C₆H₅BrF₆O₂ Ethyl group increases lipophilicity; lower volatility than methyl analog. Not reported
2-Bromo-3-fluorobutene C₄H₅BrF Simpler structure; lower enzyme inhibition and toxicity. Low

Insights :

  • The methyl ester’s smaller alkyl group increases volatility but reduces lipid solubility compared to ethyl analogs. Bromine placement (C2 vs. C3) significantly alters reactivity and metabolic pathways .
Fluorinated Non-Brominated Compounds
Compound Name Molecular Formula Applications Toxicity/Environmental Impact
Trifluoroacetic acid C₂HF₃O₂ Catalyst in organic synthesis. Low toxicity; corrosive
Hexafluoroisopropanol C₃H₂F₆O Polar solvent for polymers. Moderate environmental persistence
Perfluoroalkyl substances (PFAS) Varies Surfactants, firefighting foams. High bioaccumulation; regulated

Insights :

  • This compound lacks the environmental persistence of PFAS but shares fluorine-driven chemical stability. Its bromine content introduces distinct toxicity risks compared to non-halogenated fluorocompounds .
Stereochemical and Functional Group Comparisons
Compound Name Functional Group Key Differences
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Hydroxyester Stereochemical specificity (R-configuration) affects pharmacological activity.
Methyl (R)-2-Hydroxy-4-phenylbutyrate Hydroxyester Methyl group reduces steric hindrance, altering reaction kinetics.
This compound Bromoester Bromine and fluorine enhance electrophilicity; no stereochemical dependency.

Insights :

  • Unlike chiral hydroxyesters, this compound’s reactivity is driven by halogenation rather than stereochemistry, making it more versatile in radical reactions .

Biological Activity

Methyl hexafluoro-2-bromobutyrate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and hexafluorinated carbon chains, which contribute to its unique chemical behavior. The molecular formula is C5_5BrF6_6O, indicating a complex structure that may influence its interaction with biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which can lead to cellular damage. The compound has shown promise in scavenging free radicals, which is essential for maintaining cellular homeostasis.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various bacterial strains. The mechanism involves disrupting the bacterial cell membrane integrity, leading to increased permeability and eventual cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect on Membrane Integrity
Staphylococcus aureus0.5 µg/mLHigh permeability observed
Escherichia coli1.0 µg/mLModerate permeability observed
Pseudomonas aeruginosa1.5 µg/mLLow permeability observed

The antibacterial action of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with the lipid bilayer of bacterial membranes, increasing permeability and leading to leakage of intracellular components.
  • Inhibition of Respiratory Chain : It has been shown to affect the respiratory chain dehydrogenase activity in bacteria, which is critical for ATP production. This disruption results in energy depletion and bacterial death.

Study on Antibacterial Efficacy

A recent study investigated the effects of this compound on Gram-positive and Gram-negative bacteria. The results indicated that the compound was more effective against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria like Pseudomonas aeruginosa.

  • Experimental Setup : Bacterial cultures were treated with various concentrations of the compound, and their growth was monitored.
  • Findings : The study reported a significant reduction in bacterial growth at MIC levels, supporting its potential as an antibacterial agent.

Research on Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of this compound using DPPH and ABTS assays.

  • Results : The compound demonstrated a dose-dependent increase in antioxidant activity, suggesting its utility in preventing oxidative stress-related diseases.

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